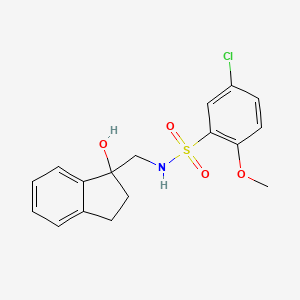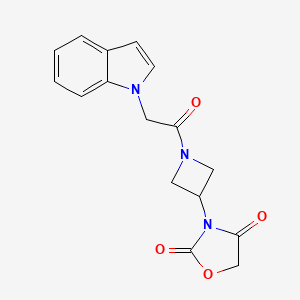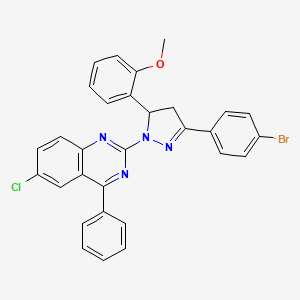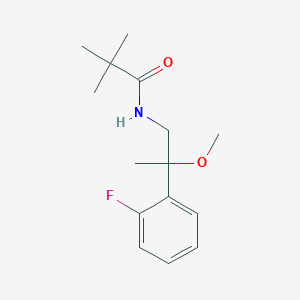![molecular formula C12H9N3O4 B2876044 1-[(1H-indazol-3-ylcarbonyl)oxy]pyrrolidine-2,5-dione CAS No. 1325305-14-3](/img/structure/B2876044.png)
1-[(1H-indazol-3-ylcarbonyl)oxy]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[(1H-indazol-3-ylcarbonyl)oxy]pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C12H9N3O4 . It is also known by other names such as “2,5-dioxopyrrolidin-1-yl 1h-indazole-3-carboxylate” and “1-[(1H-Indole-3-carbonyl)oxy]pyrrolidine-2,5-dione” among others .
Synthesis Analysis
The synthesis of this compound involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthesis strategies used can be categorized into two: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring attached to an indazole group via a carbonyl and an oxygen atom . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Wissenschaftliche Forschungsanwendungen
Analytical Chemistry Applications
Forced degradation studies of pyrrolo[3,4-c]pyridine-1,3-dione derivatives, closely related to the chemical structure , have been conducted to observe the stability of these compounds under different conditions. These studies are crucial for understanding the chemical's behavior in pharmaceutical formulations and its analytical characterization. Research by Muszalska et al. (2015) utilized HPLC, UV, IR spectrometry, and HPLC/MS methods to analyze the photodegradation, hydrolysis, and oxidation reactions of these derivatives, finding them to be photolabile and highly unstable in alkaline mediums but stable in neutral conditions. This type of research is essential for the development of stable drug formulations and for ensuring their safety and efficacy (Muszalska et al., 2015).
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives have been explored for their potential as corrosion inhibitors for carbon steel in acidic mediums. Zarrouk et al. (2015) synthesized new derivatives and evaluated their effectiveness in protecting carbon steel from corrosion in hydrochloric acid. The findings suggest these compounds are good corrosion inhibitors, with their efficiency increasing with concentration. Such studies are pivotal for industries looking to prevent metal degradation without resorting to toxic or environmentally harmful substances (Zarrouk et al., 2015).
Materials Science
Research into the molecular structures and electronic properties of pyrrolidine-2,5-dione derivatives has led to insights into their potential applications in materials science. Boobalan et al. (2014) conducted a computational study on the equilibrium geometry, vibrational spectra, and electronic structure of these compounds, identifying them as effective antioxidants. This work highlights the potential of these molecules in developing materials with antioxidant properties, which could have applications ranging from biomedicine to electronics (Boobalan et al., 2014).
Synthetic Organic Chemistry
The synthesis and application of pyrrolidine-2,5-dione derivatives in organic synthesis have been explored, showcasing their versatility as building blocks for complex molecules. Ali et al. (2015) reported on the synthesis of 4-substituted 1-(4-iodophenyl)pyrrolidine-2,5-dione derivatives through addition reactions, further demonstrating their utility in functionalizing molecules for various organic synthesis applications. Such compounds are valuable tools in the synthesis of more complex molecules with potential pharmaceutical applications (Ali et al., 2015).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures, such as indazole derivatives, have been reported to inhibit, regulate, and/or modulate kinases like chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
It’s worth noting that the pyrrolidine-2,5-dione scaffold is known for its versatility and ability to efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in a variety of ways, potentially leading to different biological profiles .
Biochemical Pathways
Given the potential targets mentioned above, it’s likely that this compound affects pathways related to cell cycle regulation and cell volume regulation .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Given the potential targets and pathways mentioned above, it’s likely that this compound has effects on cell cycle progression and cell volume regulation .
Action Environment
It’s worth noting that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 1H-indazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4/c16-9-5-6-10(17)15(9)19-12(18)11-7-3-1-2-4-8(7)13-14-11/h1-4H,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKHVSZBFUILBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2-[(2,2-diphenylacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2875961.png)
![2-[(4-fluorophenyl)sulfanyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2875964.png)


![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylacetamide](/img/structure/B2875968.png)

![Ethyl 2-((1,4-dioxaspiro[4.4]nonan-2-ylmethyl)amino)-2-oxoacetate](/img/structure/B2875972.png)


![7-[(2-chlorophenyl)methyl]-1-(2-methoxyethyl)-3,4,9-trimethyl-5,7,9-trihydro-4 H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/no-structure.png)
![3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2875980.png)



